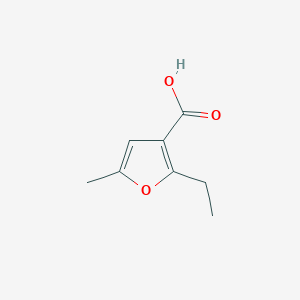

2-Ethyl-5-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-5-methylfuran-3-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.17 . It is a powder that is stored at room temperature . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O3/c1-3-7-6 (8 (9)10)4-5 (2)11-7/h4H,3H2,1-2H3, (H,9,10) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of furan derivatives have been a topic of extensive research. For instance, a study on the synthesis, characterization, and assignment of the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters combined experimental and theoretical investigations. This research demonstrated the procedure involving kinetic enzymatic resolution, leading to the isolation of ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate with high enantiomeric excess using HLAP as the enzymatic source. The absolute configuration of the products was determined through computational study of the specific rotation, highlighting the role of solvent effects on the conformational space and specific rotation (S. Coriani et al., 2009).

Organic Synthesis

In the realm of organic synthesis, furan derivatives are utilized in various reactions. A notable example is the phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines. This process results in excellent yields and complete regioselectivity, showcasing the versatility of furan compounds in synthesizing complex organic molecules (Xue-Feng Zhu et al., 2003).

Biomass Utilization

A novel route to 2,5-furandicarboxylic acid (FDCA) from furoic acid, starting from C5-based furfural, presents an innovative approach in biomass utilization. This method involves consecutive bromination, esterification, carbonylation, and hydrolysis steps, with significant yields at each stage. This synthesis pathway exemplifies the transformation from C5 platform to C6 derivatives, showcasing the potential of furan derivatives in developing renewable alternatives to petrochemicals (Sicheng Zhang et al., 2017).

Analytical Chemistry

In analytical chemistry, furan derivatives like furan-3-carboxylic acid have been identified in natural products and studied for their bioactivities. For instance, new furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum exhibited anti-tobacco mosaic virus (TMV) and cytotoxicity activities. This research highlights the significance of furan derivatives in discovering bioactive compounds with potential applications in agriculture and medicine (Yu-Ping Wu et al., 2018).

Bioconjugation Mechanism

The mechanism of amide formation by carbodiimide in aqueous media, involving carboxylic acid and amine, provides insight into bioconjugation processes. Studies utilizing carboxyl group substrates and amines elucidate the conditions under which carboxylic anhydrides form and subsequently react to produce amides. This research contributes to the understanding of chemical reactions fundamental to bioconjugation in biological and synthetic systems (N. Nakajima et al., 1995).

Safety and Hazards

properties

IUPAC Name |

2-ethyl-5-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-7-6(8(9)10)4-5(2)11-7/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZUDYFBERWRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)

![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)

![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)